Bienvenue dans la boutique en ligne BenchChem!

Nicametate citrate

Ischemic Stroke Secondary Prevention Cerebrovascular Mortality

Nicametate citrate (CAS 1641-74-3) is a differentiated vasodilator with a proven 37% reduction in cerebrovascular death versus aspirin, uniquely suitable for long-term stroke prevention studies. Its wide safety margin (oral LD50 8,400 mg/kg in rats, >20-fold higher than papaverine) ensures low toxicity risk in in vivo pharmacology. Prioritized by KFDA for dissolution specification development, this compound is an essential reference material for generic drug formulation and quality control research. High purity ≥98% available for procurement.

Molecular Formula C18H26N2O9
Molecular Weight 414.4 g/mol
CAS No. 1641-74-3
Cat. No. B158174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicametate citrate
CAS1641-74-3
Synonyms2-(diethylaminoethyl)nicotinate citrate
Euclidan
nicametate
nicametate citrate
Provasan
Molecular FormulaC18H26N2O9
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1=CN=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C12H18N2O2.C6H8O7/c1-3-14(4-2)8-9-16-12(15)11-6-5-7-13-10-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10H,3-4,8-9H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyIABBAGAOMDWOCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nicametate Citrate (CAS 1641-74-3): Peripheral and Cerebral Vasodilator with Established Clinical History


Nicametate citrate is a pyridinecarboxylic acid derivative and a well-characterized vasodilator agent [1]. As the citrate salt of nicametate, it is specifically indicated for peripheral vascular disorders and has been investigated for secondary stroke prevention, with its mechanism linked to both direct vasodilation and potential effects on tissue respiration [2]. The compound is formally recognized in major pharmacological databases, including MeSH, KEGG DRUG, and the FDA's UNII system, and is designated as an established pharmaceutical substance with defined quality control parameters [3].

Why Nicametate Citrate Cannot Be Interchanged with Other Vasodilators: Evidence of Distinct Clinical and Safety Profiles


The class of vasodilators is chemically and pharmacologically heterogeneous, and simple substitution is not supported by evidence. Nicametate citrate exhibits a unique profile among its analogs: while it shares a vasodilatory effect with agents like papaverine, cyclandelate, and cinnarizine, it demonstrates a markedly different acute toxicity profile [1][2]. More critically, in long-term clinical outcomes, nicametate citrate provides a specific, quantifiable survival benefit in secondary stroke prevention that is distinct from the antiplatelet agent aspirin, a finding that underscores its non-interchangeable therapeutic value [3]. These specific, evidence-backed differentiators are detailed in the following quantitative evidence guide.

Quantitative Evidence for Nicametate Citrate Differentiation: Direct Clinical and Preclinical Comparisons


Superior Long-Term Cerebrovascular Survival Benefit vs. Aspirin in Secondary Stroke Prevention

In a multicenter, randomized, double-blind controlled trial of 466 patients with first-time non-cardioembolic ischemic stroke, long-term follow-up (up to 28 years) revealed a statistically significant reduction in cerebrovascular death for patients treated with nicametate citrate compared to those treated with aspirin (100 mg) [1].

Ischemic Stroke Secondary Prevention Cerebrovascular Mortality

Markedly Lower Acute Oral Toxicity vs. Papaverine, a Common Vasodilator Analog

Comparative analysis of acute oral toxicity (LD50) in rats reveals nicametate citrate possesses a substantially higher safety margin than the widely used vasodilator papaverine. Nicametate citrate's LD50 of 8,400 mg/kg is over 20 times higher than the reported oral LD50 for papaverine hydrochloride [1].

Acute Toxicity Safety Pharmacology Vasodilators

Comparable Safety Margin to Other Common Vasodilators (Cyclandelate, Cinnarizine)

While not the least toxic in its class, nicametate citrate demonstrates a safety profile that is comparable to, and in the case of cyclandelate, potentially more favorable than, other common vasodilators. Its acute oral LD50 in rats is 8,400 mg/kg, which is higher than that of cyclandelate (5,000 mg/kg) and comparable to the reported lower bound for cinnarizine (>6,500 mg/kg) [1][2].

Acute Toxicity Safety Pharmacology Vasodilators

Established Pharmacopoeial Identity and Quality Control via Validated Dissolution Specifications

Nicametate citrate is not an uncharacterized research chemical; it is a recognized pharmacopoeial substance with defined quality control standards. The Korean FDA (KFDA) specifically selected Nicametate citrate tablets as one of only two legacy drugs for which to establish modern dissolution specifications to improve quality control of oral solid dosage forms [1].

Pharmaceutical Quality Dissolution Testing Pharmacopoeia

Validated Analytical Method for Purity and Pharmacokinetic Studies

A validated reverse-phase HPLC method using a simple acetonitrile/water/phosphoric acid mobile phase is established for the analysis of nicametate citrate, demonstrating its suitability for purity assessment, impurity isolation, and pharmacokinetic applications [1].

Analytical Chemistry HPLC Quality Control

Nicametate Citrate Application Scenarios: Translating Evidence to Scientific and Industrial Use


Secondary Stroke Prevention Research Requiring a Comparator with Proven Long-Term Mortality Benefit

Based on the direct head-to-head evidence [1], nicametate citrate is an ideal candidate for studies investigating the mechanisms of long-term cerebrovascular protection. Its demonstrated 37% reduction in cerebrovascular death versus aspirin makes it a critical comparator arm in preclinical models or clinical studies evaluating new interventions for secondary stroke prevention, where a clear, quantifiable survival benefit is required for benchmarking.

Vasodilator Research Prioritizing a High Safety Margin (Low Acute Toxicity)

For in vivo pharmacology studies where a wide therapeutic index is desirable, nicametate citrate offers a significant advantage. Its acute oral LD50 of 8,400 mg/kg in rats is markedly higher (>20-fold) than that of papaverine [2], making it a preferable vasodilator tool compound for experiments requiring higher doses or prolonged exposure with a reduced risk of acute toxic effects confounding the results.

Pharmaceutical Quality Control and Generic Drug Development

The KFDA's prioritization of nicametate citrate tablets for developing dissolution specifications [3] positions this compound as a valuable reference material and test subject for pharmaceutical development projects. Researchers and manufacturers working on generic drug formulations, method validation, or quality-by-design studies can leverage this established regulatory focus and the available analytical methods [4] to streamline development and ensure compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nicametate citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.